molecular formula C8H16N2O B12723867 1-Methyl-3-propionylpiperazine

1-Methyl-3-propionylpiperazine

Cat. No.: B12723867
M. Wt: 156.23 g/mol
InChI Key: GQNZCSDUJYPJOP-UHFFFAOYSA-N
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Description

1-Methyl-3-propionylpiperazine is a piperazine derivative characterized by a methyl group at the 1-position and a propionyl group (CH₂CH₂CO-) at the 3-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antipsychotics, antidepressants, and anticancer agents .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(4-methylpiperazin-2-yl)propan-1-one

InChI

InChI=1S/C8H16N2O/c1-3-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3

InChI Key

GQNZCSDUJYPJOP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CN(CCN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Metil-4-propionilpiperazina can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid .

Industrial Production Methods

Industrial production of 1-Metil-4-propionilpiperazina often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. The Ugi reaction is particularly favored for its efficiency and ability to produce a wide range of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Metil-4-propionilpiperazina undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Metil-4-propionilpiperazina has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Metil-4-propionilpiperazina involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Key Observations:

  • Metabolic Stability : Propionyl’s ketone may reduce oxidative metabolism compared to alkylamines () but could undergo carbonyl reduction .
  • Receptor Interactions : Propionyl’s hydrogen-bonding capacity may mimic arylpiperazine pharmacophores (e.g., 2-methoxyphenyl in ), which are critical for 5-HT1A receptor binding .

Binding Affinity and Selectivity

  • Serotonin Receptor Modulation: Arylpiperazines like 1-(2-methoxyphenyl)piperazine () exhibit high 5-HT1A affinity (Ki < 10 nM).
  • Anticancer Activity: Pyridazinone-piperazine hybrids () show IC₅₀ values < 10 µM against cancer cell lines. Propionyl’s electron-withdrawing nature could enhance DNA intercalation or kinase inhibition compared to methyl groups .

Toxicity and Stability

  • Acute Toxicity : Piperazines with electron-withdrawing groups (e.g., chloro in ) often show higher toxicity (LD₅₀ < 100 mg/kg in rodents) than alkyl/aryl derivatives. Propionyl’s moderate polarity may mitigate this .
  • Oxidative Stability : Propionylpiperazine’s ketone is less prone to hydrolysis than esters but may form hydrates in aqueous media, requiring stability studies under ICH guidelines .

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